An In-depth Technical Guide to 11(S)-HEPE: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 11(S)-HEPE: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosapentaenoic acid, or 11(S)-HEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it plays a significant role in various physiological processes, particularly in the resolution of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of 11(S)-HEPE, tailored for professionals in research and drug development.
Chemical Structure and Properties
11(S)-HEPE is a C20 polyunsaturated fatty acid characterized by a hydroxyl group at the 11th carbon position with an (S) stereochemical configuration. Its systematic IUPAC name is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.[1] The presence of five double bonds and a chiral center at the hydroxyl group are key structural features that dictate its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of 11(S)-HEPE
| Property | Value | Source |
| IUPAC Name | (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | [1] |
| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |
| Molecular Weight | 318.45 g/mol | [2] |
| CAS Number | 156473-26-6 | |
| Appearance | Solution in ethanol | |
| Boiling Point (Predicted) | 488.0 ± 45.0 °C | |
| Density (Predicted) | 0.997 ± 0.06 g/cm³ | |
| Melting Point | Not experimentally reported | |
| Solubility | - 0.1 M Na₂CO₃: 2 mg/ml- DMF: Miscible- DMSO: Miscible- Ethanol: Miscible- PBS (pH 7.2): 0.8 mg/ml | |
| λmax | 236 nm | |
| Stability | ≥ 2 years at -20°C |
Experimental Protocols
Synthesis of 11(S)-HEPE via Biotransformation
This protocol describes the production of 11(S)-HEPE from eicosapentaenoic acid (EPA) using recombinant Escherichia coli expressing 11S-lipoxygenase (11S-LOX).
Materials:
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Recombinant E. coli cells expressing 11S-LOX from Enhygromyxa salina.
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Eicosapentaenoic acid (EPA)
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Cysteine
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HEPES buffer (50 mM, pH 7.0)
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Ethanol
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Luria-Bertani (LB) medium with appropriate antibiotic for recombinant cell culture.
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Centrifuge
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Incubator shaker
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Reaction vessel
Procedure:
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Cell Culture: Culture the recombinant E. coli cells expressing 11S-LOX in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
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Induction: Induce the expression of 11S-LOX by adding a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25°C) for several hours.
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Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Wash the cell pellet with buffer and resuspend in the reaction buffer.
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Biotransformation Reaction:
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Prepare the reaction mixture containing 50 mM HEPES buffer (pH 7.0), a specific concentration of harvested E. coli cells (e.g., 10 g/L), and a reducing agent such as 10 mM cysteine.
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Add the substrate, EPA (e.g., 5.0 mM), dissolved in a small amount of ethanol (e.g., 4% v/v) to the reaction mixture.
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Incubate the reaction at an optimized temperature (e.g., 25°C) with agitation for a specified duration (e.g., 60-120 minutes).
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Reaction Termination and Extraction: Terminate the reaction by acidifying the mixture with a weak acid (e.g., citric acid) to pH 3-4. Extract the product, 11(S)-HEPE, with an organic solvent such as ethyl acetate.
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Purification: The extracted product can be further purified using chromatographic techniques as described below.
Purification of 11(S)-HEPE by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the purification of 11(S)-HEPE, separating it from its (R)-enantiomer and other impurities.
Materials:
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Crude extract containing 11(S)-HEPE.
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Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).
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HPLC system with a UV detector.
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Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol).
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Acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.
Procedure:
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Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating fatty acid enantiomers.
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Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol. For acidic analytes like 11(S)-HEPE, adding a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.
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Sample Preparation: Dissolve the crude extract containing 11(S)-HEPE in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
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Chromatographic Separation:
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Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
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Inject the prepared sample onto the column.
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Monitor the elution of the compounds using a UV detector, typically at the λmax of 11(S)-HEPE (236 nm).
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The two enantiomers, 11(S)-HEPE and 11(R)-HEPE, will elute at different retention times.
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Fraction Collection: Collect the fraction corresponding to the 11(S)-HEPE peak.
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Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified 11(S)-HEPE.
Assessment of Anti-inflammatory Activity of 11(S)-HEPE in a Murine Peritonitis Model
This protocol is adapted from studies on similar HEPE derivatives and provides a framework for evaluating the in vivo anti-inflammatory effects of 11(S)-HEPE.
Materials:
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11(S)-HEPE
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Zymosan A
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Male BALB/c mice (or other suitable strain)
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Phosphate-buffered saline (PBS)
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Evans blue dye
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Acetic acid
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Centrifuge
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Spectrophotometer
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ELISA kits for cytokines (e.g., TNF-α, IL-6)
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Materials for leukocyte counting (hemocytometer or automated cell counter)
Procedure:
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Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
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Induction of Peritonitis:
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Administer 11(S)-HEPE (dissolved in a suitable vehicle like PBS) intraperitoneally (i.p.) to the treatment group of mice. Administer the vehicle alone to the control group.
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After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg per mouse).
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Measurement of Plasma Leakage:
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At a specific time point after zymosan A injection (e.g., 30 minutes), inject Evans blue dye intravenously.
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After a short circulation time (e.g., 10 minutes), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with PBS.
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Centrifuge the lavage fluid to pellet the cells.
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Measure the absorbance of the supernatant at a wavelength corresponding to Evans blue (e.g., 620 nm) to quantify plasma leakage.
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-
Leukocyte Infiltration Analysis:
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At a later time point (e.g., 4 hours after zymosan A injection), collect the peritoneal lavage fluid.
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Count the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
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Perform differential cell counts to identify the types of infiltrating leukocytes (e.g., neutrophils, macrophages).
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Cytokine and Lipid Mediator Analysis:
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Use the cell-free supernatant from the peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
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The levels of other lipid mediators can be quantified using techniques like LC-MS/MS.
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Data Analysis: Analyze the data statistically to compare the effects of 11(S)-HEPE treatment with the control group.
Biological Activity and Signaling Pathways
11(S)-HEPE is a precursor to specialized pro-resolving mediators (SPMs), which are a class of lipid mediators that actively orchestrate the resolution of inflammation. The anti-inflammatory and pro-resolving effects of HEPEs are thought to be mediated through various signaling pathways.
While the specific signaling cascade for 11(S)-HEPE is an active area of research, related HEPEs have been shown to exert their effects through pathways such as:
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Peroxisome Proliferator-Activated Receptor (PPAR)γ Activation: Some HEPEs can activate PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.
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NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory compounds, including lipid mediators, can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and chemokines.
The biosynthetic pathway of 11(S)-HEPE and its potential downstream signaling are illustrated in the diagrams below.
Visualizations
Caption: Biosynthetic pathway of 11(S)-HEPE from EPA.
Caption: Experimental workflow for studying 11(S)-HEPE.
